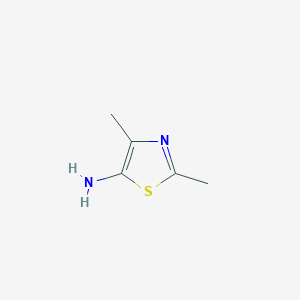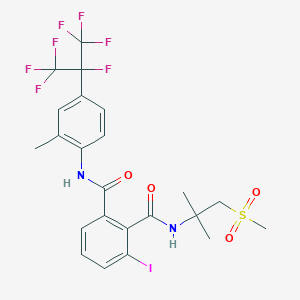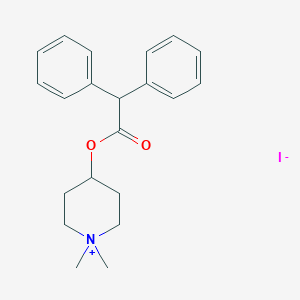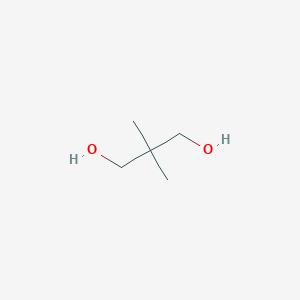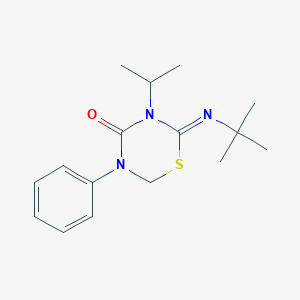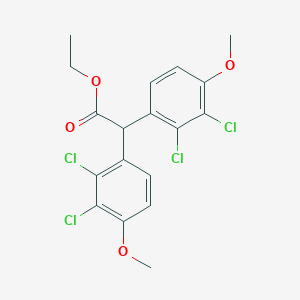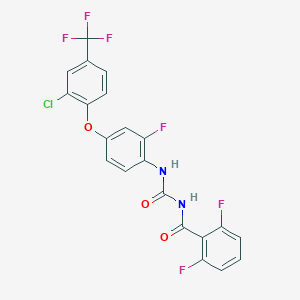
戊唑醇
描述
1-[2-(2,4-dichlorophenyl)pentyl]1,2,4-triazole is a member of the classof triazoles that is 1,2,4-triazole substituted at position 1 by a 2-(2,4-dichlorophenyl)pentyl group. It is a dichlorobenzene and a member of triazoles.
Topaz is a mineral with formula of Al2SiO4F2. The IMA symbol is Tpz.
科学研究应用
农业用杀菌剂
戊唑醇是一种典型的三唑类杀菌剂,广泛用于农业、园艺和林业 . 它广泛应用于葡萄、苹果、蔬菜和茶树等作物中,用于控制白粉病 .
对水生生物的生化影响
研究表明,短期接触戊唑醇会影响小龙虾(Astacus leptodactylus Eschscholtz, 1823)的一些生化指标 . 戊唑醇对小龙虾的毒性作用令人担忧,小龙虾是淡水生态系统中的生物指示物种 .
对酯酶机制的影响
研究发现,戊唑醇通过抑制乙酰胆碱酯酶(AChE)和羧酸酯酶(CaE)的活性对酯酶机制具有破坏性影响 .
对抗氧化参数的影响
除了最低浓度外,所有剂量组的所有抗氧化参数(超氧化物歧化酶 (SOD)、谷胱甘肽过氧化物酶 (GPx)、谷胱甘肽还原酶 (GR)、谷胱甘肽-S-转移酶 (GST)、还原型谷胱甘肽 (GSH)、丙二醛 (MDA))均观察到显着升高 .
对代谢酶的影响
鳃和肌肉组织中所有三磷酸腺苷酶 (ATPase) 活性(Na+/K±ATPase、Mg2±ATPase、Ca2±ATPase、总 ATPase)均表现出显着的剂量相关抑制 .
对昆虫变态的影响
研究发现,田间现实浓度的戊唑醇会改变黄蜂(Pemphredon fabricii)蛹前期的变态时间,与对照组相比 . 这种影响在叶面喷施的推荐浓度范围内与浓度无关 <svg class="icon" height="16" p-id="17
作用机制
Target of Action
Penconazole, a triazole fungicide, primarily targets the sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthetic pathways . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Penconazole acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol by inhibiting the activity of sterol 14α-demethylase . This disruption prevents the formation of fungal cell membranes, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by penconazole is the ergosterol biosynthetic pathway . By inhibiting sterol 14α-demethylase, penconazole disrupts the production of ergosterol, leading to a deficiency in fungal cell membrane formation . This disruption in the pathway results in the death of the fungus .
Pharmacokinetics
It is absorbed through the leaves and translocated acropetally .
Result of Action
The inhibition of ergosterol biosynthesis by penconazole leads to the failure of the fungal cell membrane to form, resulting in the death of the fungus . This makes penconazole effective in controlling various fungal diseases, including powdery mildew, pome fruit scab, and others .
Action Environment
Penconazole is stable to hydrolysis and temperatures up to 350℃ . It is used in a variety of environments, including agriculture and horticulture, to control fungal diseases of various crops, including fruits, vegetables, grains, ornamentals, and turf grasses . The efficacy and stability of penconazole can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
Penconazole inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi, thus controlling pathogenic ascomycete and basidiomycete patients .
Cellular Effects
Penconazole has been shown to have destructive effects on esterase mechanisms by inhibiting acetylcholinesterase (AChE) and carboxylesterase (CaE) activities . It also causes significant increases in all antioxidant parameters (superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), malondialdehyde (MDA)) .
Molecular Mechanism
The molecular mechanism of Penconazole involves the inhibition of ergosterol biosynthesis, an essential component of fungal biological membranes . This is achieved by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .
Temporal Effects in Laboratory Settings
In earthworms, the biota-sediment accumulation factor (BSAF) of Penconazole reaches its maximum within 1 day, and then decreases slowly . It reached its lowest value after 14 days of Penconazole exposure and then rose again .
Dosage Effects in Animal Models
The 96-h LC 50 value of Penconazole was detected as 18.7 mg L −1 in crayfish . Four concentrations of Penconazole (18.7 mg L −1, 9.35 mg L −1, 4.68 mg L −1, 2.34 mg L −1) were applied to crayfish for 96 h .
Metabolic Pathways
Penconazole is involved in the metabolic pathway that inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .
Transport and Distribution
Penconazole is usually sprayed directly onto plants and quickly absorbed and distributed inside the plant leaves . Due to drift during application, rain washes the pesticide on the leaves, the leaves of the plants fall on the soil, and Penconazole could reach the soil and water .
Subcellular Localization
Given its role in inhibiting the biosynthesis of sterols in the cell membrane of fungi, it can be inferred that Penconazole likely interacts with the cell membrane and associated structures .
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPZYKAUNRMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042260 | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66246-88-6 | |
| Record name | Penconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
